molecular formula C9H5BrClNO B6202782 6-bromo-2-chloroquinolin-3-ol CAS No. 1890846-04-4

6-bromo-2-chloroquinolin-3-ol

Cat. No. B6202782
CAS RN: 1890846-04-4
M. Wt: 258.5
InChI Key:
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Description

6-Bromo-2-chloroquinolin-3-ol is a chemical compound that is widely used in scientific research. It is a halogenated quinoline derivative, meaning it is a type of aromatic organic compound containing both a quinoline and halogen groups. The compound is most commonly used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-bromo-2-chloroquinolin-3-ol is not fully understood. However, it is believed that the compound works by binding to certain receptors in the body, which then triggers a series of biochemical reactions. This binding can lead to changes in the body’s physiology, such as changes in hormone levels or changes in the activity of enzymes.
Biochemical and Physiological Effects
6-Bromo-2-chloroquinolin-3-ol has been studied for its biochemical and physiological effects. Studies have found that the compound has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, the compound has been shown to have an inhibitory effect on the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. Other studies have found that the compound has an anti-inflammatory effect, as well as an antioxidant effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-2-chloroquinolin-3-ol in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, the compound is relatively stable and has a low toxicity, making it safe to use in experiments. However, the compound is not soluble in water, making it difficult to use in aqueous solutions. In addition, the compound’s mechanism of action is not fully understood, making it difficult to predict its effects in experiments.

Future Directions

There are a number of potential future directions for 6-bromo-2-chloroquinolin-3-ol research. One potential area of research is the development of new drugs and treatments based on the compound’s biochemical and physiological effects. Additionally, further research into the compound’s mechanism of action could lead to a better understanding of its effects and potential applications. Finally, further research into the synthesis of the compound could lead to improved yields and more cost-effective production methods.

Synthesis Methods

6-Bromo-2-chloroquinolin-3-ol is synthesized through a reaction between 6-bromo-2-chloroanthranilic acid and 2-chloroquinoline. The reaction is typically performed in aqueous solution at a temperature of 80-90°C, and the resulting product is purified by recrystallization. This method of synthesis produces a high yield of the desired product, and is relatively inexpensive and simple to perform.

Scientific Research Applications

6-Bromo-2-chloroquinolin-3-ol is widely used in scientific research for a variety of purposes. It is most commonly used in the synthesis of other compounds, such as quinoline derivatives, which are used in a variety of applications including drug development, materials science, and biochemistry. It is also used in the study of biochemical and physiological effects, and in the development of new drugs and treatments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-chloroquinolin-3-ol involves the conversion of 2-chloro-3-hydroxyquinoline to the desired product through a series of reactions.", "Starting Materials": [ "2-chloro-3-hydroxyquinoline", "Sodium hydroxide (NaOH)", "Bromine (Br2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethanol (C2H5OH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-hydroxyquinoline in a mixture of acetic acid and acetic anhydride.", "Step 2: Add bromine dropwise to the reaction mixture while stirring vigorously.", "Step 3: After the addition of bromine is complete, heat the reaction mixture at 80-90°C for 2-3 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium acetate to the mixture.", "Step 5: Pour the reaction mixture into water and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain a crude product.", "Step 7: Dissolve the crude product in a mixture of ethanol and hydrochloric acid.", "Step 8: Add sodium bicarbonate to the reaction mixture to neutralize the acid.", "Step 9: Filter the product and wash with water to obtain the final product, 6-bromo-2-chloroquinolin-3-ol." ] }

CAS RN

1890846-04-4

Product Name

6-bromo-2-chloroquinolin-3-ol

Molecular Formula

C9H5BrClNO

Molecular Weight

258.5

Purity

95

Origin of Product

United States

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